Modafinil Sulfone
CAS No.: 118779-53-6
Cat. No.: VC0535909
Molecular Formula: C15H15NO3S
Molecular Weight: 289.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118779-53-6 |
|---|---|
| Molecular Formula | C15H15NO3S |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 2-benzhydrylsulfonylacetamide |
| Standard InChI | InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) |
| Standard InChI Key | ZESNOWZYHYRSRY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Modafinil sulfone (C₁₅H₁₅NO₃S; molecular weight 289.35 g/mol) is the oxidized sulfone derivative of modafinil, formed via sulfur atom oxidation from sulfoxide to sulfone . This oxidation eliminates the chiral center present in modafinil, rendering modafinil sulfone achiral . The compound’s IUPAC name is 2-[(diphenylmethyl)sulfonyl]acetamide, and it is alternatively termed modafinil sulfone, CRL-41056, or modafinil EP impurity B .
Table 1: Key Chemical Properties of Modafinil Sulfone
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₅NO₃S | |
| CAS registry number | 118779-53-6 | |
| Synonyms | CRL-41056, Modafinil sulfone | |
| Solubility | Low aqueous solubility |
Pharmacodynamic Profile
Lack of Wakefulness-Promoting Effects
Modafinil sulfone is pharmacologically inactive in promoting wakefulness, unlike its parent compound. Studies in rodents and humans demonstrate no significant effects on locomotor activity or EEG arousal thresholds . This inactivity is attributed to its inability to inhibit dopamine reuptake or bind to dopamine receptors, key mechanisms underlying modafinil’s stimulant properties .
Anticonvulsant Activity
Preclinical studies reveal potent anticonvulsant effects. In murine maximal electroshock seizure (MES) models, modafinil sulfone (50–75 mg/kg) elevated seizure thresholds by 40–60%, comparable to modafinil . Mechanistically, it enhances GABAergic inhibition and potentiates the effects of antiepileptic drugs (AEDs) like valproate and carbamazepine .
Table 2: Comparative Anticonvulsant Efficacy in MES Models
| Compound | ED₅₀ (mg/kg) | Seizure Threshold Increase | Source |
|---|---|---|---|
| Modafinil | 75 | 55% | |
| Modafinil sulfone | 50 | 50% | |
| Carbamazepine | 18 | 60% |
Synthesis and Manufacturing
Modafinil sulfone is synthesized via oxidation of modafinil or its precursors. Industrial methods typically employ sodium hypochlorite (5–15% concentration) under controlled conditions (10–60°C) . Key steps include:
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Oxidation of modafinil: Modafinil’s sulfoxide group is oxidized to sulfone using NaOCl in acetic acid .
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Direct synthesis from diphenylmethylsulfinylacetic acid: Condensing agents like N,N′-carbonyldiimidazole facilitate amidation with ammonia .
Critical parameters:
Research Findings and Clinical Implications
Adjunctive Therapy in Epilepsy
Modafinil sulfone enhances the efficacy of AEDs without increasing toxicity. In combination with valproate, it reduces the ED₅₀ of valproate by 35% in murine models . This synergy is attributed to pharmacodynamic interactions, as brain concentrations of valproate remain unchanged .
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